molecular formula C16H16O3 B8417949 4-(3-phenylphenoxy)butanoic Acid CAS No. 170638-89-8

4-(3-phenylphenoxy)butanoic Acid

Cat. No. B8417949
M. Wt: 256.30 g/mol
InChI Key: LALXRMLCEMDIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05665777

Procedure details

To a solution in 2:1 dioxane/water (36 mL) of 4-(3-phenylphenoxy)butanoic acid ethyl ester (3.42 g, 12 mmol), prepared as in step 1, was added lithium hydroxide hydrate (1.42 g, 33.8 mmol) and the reaction mixture was stirred overnight at ambient temperature. The reaction mixture was concentrated in vacuo and the resulting solid was mostly dissolved in aqueous Na2CO3. The aqueous solution was decanted from a small amount of residual solid and extracted with ethyl ether. The ether extract was discarded and the aqueous phase was taken to pH 2 with HCl and extracted with ethyl acetate. The ethyl acetate extract was dried over MgSO4, filtered, and concentrated in vacuo to give 4-(3-phenylphenoxy)butanoic acid (3.17 g).
Name
lithium hydroxide hydrate
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
4-(3-phenylphenoxy)butanoic acid ethyl ester
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]=1)C.O.[OH-].[Li+]>O1CCOCC1.O>[C:15]1([C:11]2[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=2)[O:8][CH2:7][CH2:6][CH2:5][C:4]([OH:21])=[O:3])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
lithium hydroxide hydrate
Quantity
1.42 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
4-(3-phenylphenoxy)butanoic acid ethyl ester
Quantity
3.42 g
Type
reactant
Smiles
C(C)OC(CCCOC1=CC(=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was mostly dissolved in aqueous Na2CO3
CUSTOM
Type
CUSTOM
Details
The aqueous solution was decanted from a small amount of residual solid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(OCCCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.